molecular formula F6GeSi B14321459 Trifluorogermyl--trifluorosilyl (1/1) CAS No. 105938-75-8

Trifluorogermyl--trifluorosilyl (1/1)

Cat. No.: B14321459
CAS No.: 105938-75-8
M. Wt: 214.71 g/mol
InChI Key: XHGBTYVBGYIFAG-UHFFFAOYSA-N
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Description

"Trifluorogermyl--trifluorosilyl (1/1)" is a hypothetical or less-documented compound proposed to contain both germanium (Ge) and silicon (Si) atoms, each bonded to three fluorine atoms.

Properties

CAS No.

105938-75-8

Molecular Formula

F6GeSi

Molecular Weight

214.71 g/mol

InChI

InChI=1S/F3Ge.F3Si/c2*1-4(2)3

InChI Key

XHGBTYVBGYIFAG-UHFFFAOYSA-N

Canonical SMILES

F[Si](F)F.F[Ge](F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluorogermyl–trifluorosilyl (1/1) typically involves the reaction of germanium and silicon precursors with fluorinating agents. One common method is the reaction of germanium tetrafluoride with silicon tetrafluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of trifluorogermyl–trifluorosilyl (1/1) may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

Trifluorogermyl–trifluorosilyl (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with trifluorogermyl–trifluorosilyl (1/1) include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from reactions of trifluorogermyl–trifluorosilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher fluorinated germanium and silicon compounds, while reduction may produce lower fluorinated derivatives.

Scientific Research Applications

Trifluorogermyl–trifluorosilyl (1/1) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and materials.

    Medicine: Investigated for use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which trifluorogermyl–trifluorosilyl (1/1) exerts its effects involves the interaction of its fluorine atoms with other molecules. The high electronegativity of fluorine makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on "Trifluorogermyl--trifluorosilyl (1/1)" are lacking, comparisons can be drawn to structurally related fluorinated silicon and germanium compounds. Below is an analysis based on analogous systems:

Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)

  • Molecular Formula : C₄H₉F₃Si .
  • Molecular Weight : 142.195 g/mol .
  • Applications : Used as a trifluoromethylating agent in organic synthesis.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

  • Molecular Formula : CClF₃O₂S .
  • Molecular Weight : 168.52 g/mol .
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL, refractive index 1.334 .
  • Applications : Key reagent in introducing trifluoromethanesulfonyl groups.

Hypothetical Germanium Analogues (e.g., GeF₃–SiF₃)

  • Expected Properties: Bonding: Ge–Si bonds may exhibit weaker σ-bond strength compared to Si–Si or Ge–Ge bonds due to electronegativity differences. Reactivity: Likely sensitive to hydrolysis, similar to trifluorosilanes and trifluorogermanes. Thermal Stability: Potentially lower than homonuclear analogues (e.g., Si₂F₆ or Ge₂F₆).

Data Table: Comparative Properties of Fluorinated Group 14 Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Trifluoromethyltrimethylsilane C₄H₉F₃Si 142.195 Not reported Trifluoromethylation reactions
Trifluoromethanesulfonyl Chloride CClF₃O₂S 168.52 29–32 Sulfonylation reactions
Hypothetical Trifluorogermyl--trifluorosilyl GeF₃–SiF₃ (1:1) ~227.6 (estimated) N/A Theoretical studies

Research Findings and Challenges

  • Synthetic Barriers : The coexistence of Ge and Si in a single molecule introduces challenges in balancing reactivity and stability. For instance, Ge–F bonds are generally more labile than Si–F bonds , complicating synthesis.
  • Spectroscopic Data : Infrared and NMR studies of related compounds (e.g., CF₃Si(CH₃)₃) suggest strong C–F and Si–C vibrational modes , which could guide characterization of the target compound.
  • Safety Considerations : Fluorinated silicon/germanium compounds often require stringent moisture-free conditions and specialized handling .

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